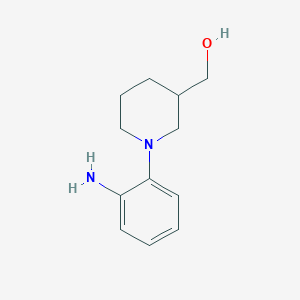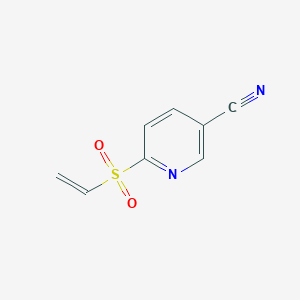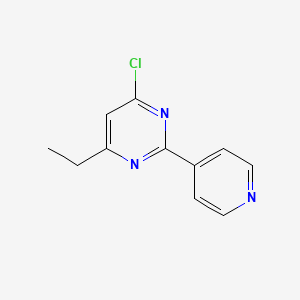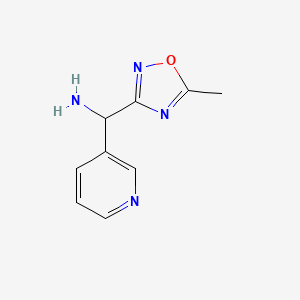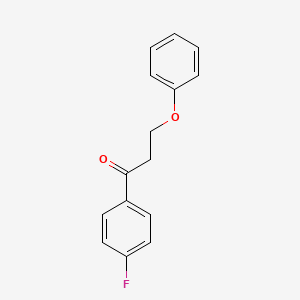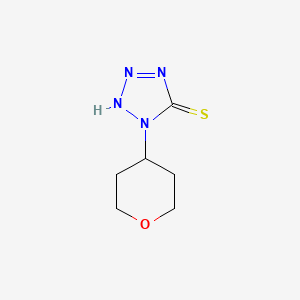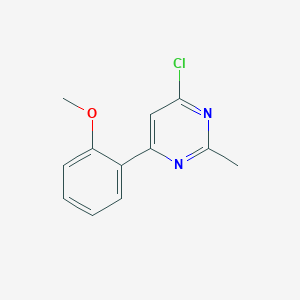
4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine (4-Cl-6-MPPM) is an organic compound with a unique chemical structure that has been studied for its potential applications in various scientific fields. It has a wide range of applications from synthesis to drug development and has been used in a variety of laboratory experiments. In
Scientific Research Applications
Synthesis and Process Research
4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine is a derivative of pyrimidine, a crucial structure in organic chemistry and pharmaceuticals. It's related to compounds like 4,6-Dichloro-2-methylpyrimidine, an important intermediate in synthesizing anticancer drugs like dasatinib. The synthesis involves acetamidine hydrochloride and dimethyl malonate, undergoing cyclization and chlorination with phosphorus oxychloride under optimal conditions, yielding significant intermediates for drug development (Guo Lei-ming, 2012).
Antiviral Activity
Some derivatives of the pyrimidine structure, specifically 2,4-diamino-6-hydroxypyrimidines substituted at position 5, show marked antiretroviral activity, especially against retroviruses. These compounds, when alkylated properly, demonstrate significant inhibitory action on the replication of viruses like human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture, highlighting the potential for this class of compounds in antiviral therapy (D. Hocková et al., 2003).
Chemical Reactivity and Molecular Structure Studies
The compound's molecular structure and reactivity have been studied extensively, revealing its potential in various fields including pharmaceuticals. Investigations include FT-IR, FT-Raman, NMR analyses, and theoretical calculations, providing detailed insights into the molecule’s chemical behavior, stability, and interactions. Such studies are crucial for understanding the compound's potential in medicinal chemistry and other applications (S. Aayisha et al., 2019).
Pharmaceutical Precursor Applications
Derivatives of 4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine, such as 4,6-Dihydroxy-2-methylpyrimidine, find extensive applications as precursors in pharmaceuticals, including the synthesis of high-value medicinal products. Advanced process chemistry research has led to the development of economic and efficient production methods for these precursors, highlighting the compound's importance in the pharmaceutical industry (R. Patil et al., 2008).
properties
IUPAC Name |
4-chloro-6-(2-methoxyphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-14-10(7-12(13)15-8)9-5-3-4-6-11(9)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNYCANHZZXVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
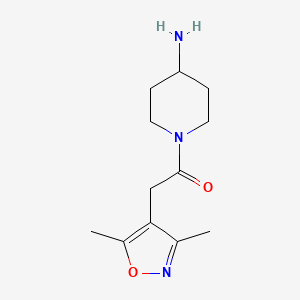
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
